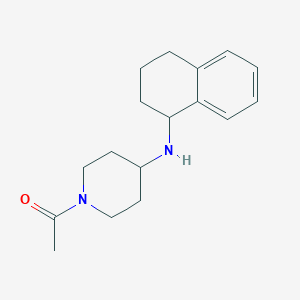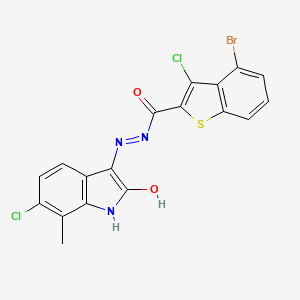
1-acetyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine, commonly known as THN-α-PVP, is a synthetic psychoactive substance that belongs to the class of cathinones. It is a derivative of pyrovalerone and has a similar chemical structure to α-PVP. THN-α-PVP has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, its potential as a research tool in scientific studies has also been explored.
Mechanism of Action
THN-α-PVP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a stimulant effect. The exact mechanism of action of THN-α-PVP is not fully understood and requires further research.
Biochemical and Physiological Effects:
THN-α-PVP has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes a release of stress hormones such as cortisol and adrenaline. THN-α-PVP has been shown to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
The advantages of using THN-α-PVP in lab experiments include its potency and selectivity for the dopamine transporter. This makes it a useful tool for investigating the role of dopamine in psychiatric disorders. However, its potential for abuse and dependence makes it a challenging substance to work with. It also has limited availability and is not approved for human use.
Future Directions
There are several future directions for research on THN-α-PVP. These include investigating its effects on other neurotransmitter systems, such as the glutamate and GABA systems. It could also be used to study the relationship between dopamine and other psychiatric disorders, such as schizophrenia and bipolar disorder. Furthermore, research could focus on developing safer and more selective analogs of THN-α-PVP for use in scientific studies.
In conclusion, THN-α-PVP is a synthetic psychoactive substance that has gained popularity in the recreational drug market. However, its potential as a research tool in scientific studies has also been explored. THN-α-PVP has been found to act as a potent dopamine transporter blocker and has a range of biochemical and physiological effects. It has several advantages and limitations for lab experiments and has several future directions for research.
Synthesis Methods
THN-α-PVP can be synthesized by the reaction of 1,2,3,4-tetrahydro-1-naphthalenone with piperidine and acetic anhydride. This method has been described in a research paper by Krotulski et al. (2018).
Scientific Research Applications
THN-α-PVP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, similar to other cathinones such as methylone and α-PVP. This property makes it a useful tool for investigating the role of dopamine in drug addiction and other psychiatric disorders.
properties
IUPAC Name |
1-[4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)19-11-9-15(10-12-19)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,15,17-18H,4,6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTMKINFKHOSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)
![3-isopropyl-6-[3-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6061688.png)
![(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)

![2-[(3,5-dimethylphenyl)imino]-5-(3-hydroxy-4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6061699.png)

![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B6061716.png)
![(3,4-dimethoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6061728.png)
![[1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061741.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6061754.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)
![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
